Cas no 2649075-58-9 (1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-2-methyl-, 1-(phenylmethyl) ester)
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-2-methyl-, 1-(phenylmethyl) ester Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-2-methyl-, 1-(phenylmethyl) ester
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- Inchi: 1S/C14H15NO4/c1-10-12(13(16)17)7-8-15(10)14(18)19-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,16,17)
- InChI Key: HZRACOIYAGRKQK-UHFFFAOYSA-N
- SMILES: N1(C(OCC2=CC=CC=C2)=O)CCC(C(O)=O)=C1C
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-2-methyl-, 1-(phenylmethyl) ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-359860-0.05g |
1-[(benzyloxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
2649075-58-9 | 0.05g |
$1188.0 | 2023-03-07 | ||
| Enamine | EN300-359860-0.1g |
1-[(benzyloxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
2649075-58-9 | 0.1g |
$1244.0 | 2023-03-07 | ||
| Enamine | EN300-359860-0.25g |
1-[(benzyloxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
2649075-58-9 | 0.25g |
$1300.0 | 2023-03-07 | ||
| Enamine | EN300-359860-0.5g |
1-[(benzyloxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
2649075-58-9 | 0.5g |
$1357.0 | 2023-03-07 | ||
| Enamine | EN300-359860-1.0g |
1-[(benzyloxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
2649075-58-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-359860-2.5g |
1-[(benzyloxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
2649075-58-9 | 2.5g |
$2771.0 | 2023-03-07 | ||
| Enamine | EN300-359860-5.0g |
1-[(benzyloxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
2649075-58-9 | 5.0g |
$4102.0 | 2023-03-07 | ||
| Enamine | EN300-359860-10.0g |
1-[(benzyloxy)carbonyl]-2-methyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid |
2649075-58-9 | 10.0g |
$6082.0 | 2023-03-07 |
1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-2-methyl-, 1-(phenylmethyl) ester Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-2-methyl-, 1-(phenylmethyl) ester
Compound CAS No. 2649075-58-9: 1H-Pyrrole-1,3-dicarboxylic Acid, 4,5-Dihydro-2-Methyl-, 1-(Phenylmethyl) Ester
The compound with CAS No. 2649075-58-9, commonly referred to as 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-2-methyl-, 1-(phenylmethyl) ester, is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrrole derivatives, which have garnered considerable attention due to their unique chemical properties and versatility in synthetic chemistry.
Pyrrole derivatives are known for their aromaticity and ability to participate in a wide range of chemical reactions. The dicarboxylic acid functional groups present in this compound make it particularly valuable for applications such as polymer synthesis and drug development. Recent studies have highlighted the importance of such compounds in the design of advanced materials with tailored properties.
The 4,5-dihydro configuration in this molecule introduces a degree of unsaturation that can influence its reactivity and stability. This feature is particularly advantageous in reactions requiring controlled electron distribution. The 2-methyl substitution further enhances the molecule's stability and can modulate its solubility properties, making it suitable for a variety of chemical processes.
The 1-(phenylmethyl) ester group adds another layer of complexity to this compound's structure. This group not only contributes to the molecule's hydrophobicity but also serves as a reactive site for further functionalization. Recent research has explored the use of such ester groups in the synthesis of bioactive molecules and advanced polymers.
From a synthetic standpoint, the preparation of 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-2-methyl-, 1-(phenylmethyl) ester involves a series of carefully controlled reactions. These include the formation of the pyrrole ring through cyclization reactions, followed by selective oxidation and esterification steps. The optimization of these processes has been a focus of recent studies aimed at improving yield and purity.
In terms of applications, this compound has shown promise in several areas. In the field of materials science, its ability to form stable polymers has led to its use in the development of high-performance coatings and adhesives. Additionally, its bioactivity has been explored in pharmacological studies, where it has demonstrated potential as a lead compound for drug development.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. These studies have utilized techniques such as density functional theory (DFT) to predict its interaction with other molecules and its potential for catalytic applications.
In conclusion, 1H-Pyrrole-1,3-dicarboxylic acid, 4,5-dihydro-2-methyl-, 1-(phenylmethyl) ester is a versatile compound with a rich potential for innovation across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern synthetic chemistry and materials science.
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